molecular formula C19H20N2O5S2 B12211555 N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12211555
M. Wt: 420.5 g/mol
InChI Key: QXYDLFVIIKMZRG-SXGWCWSVSA-N
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Description

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with a unique structure that includes a thiophene ring, a thiazolidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide typically involves multiple steps. The process begins with the preparation of the thiophene and thiazolidine intermediates, followed by their coupling and subsequent functionalization to introduce the acetamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality and high efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20N2O5S2

Molecular Weight

420.5 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C19H20N2O5S2/c1-12(2)14-5-3-13(4-6-14)9-16-18(23)21(19(24)27-16)10-17(22)20-15-7-8-28(25,26)11-15/h3-9,12,15H,10-11H2,1-2H3,(H,20,22)/b16-9-

InChI Key

QXYDLFVIIKMZRG-SXGWCWSVSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3CS(=O)(=O)C=C3

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3CS(=O)(=O)C=C3

Origin of Product

United States

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